molecular formula C11H11F3O2 B029349 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 32445-89-9

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B029349
CAS No.: 32445-89-9
M. Wt: 232.2 g/mol
InChI Key: HJQVJNQZQTWNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid is a branched-chain propanoic acid derivative featuring a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity, metabolic stability, and electronic effects, making this compound a candidate for pharmaceutical and agrochemical applications. Its structure combines a rigid aromatic core with a carboxylic acid functional group, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQVJNQZQTWNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617173
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32445-89-9
Record name α,α-Dimethyl-4-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32445-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Overview

The most detailed synthetic route, described in patent CN102701949A, involves five sequential steps:

  • Friedel-Crafts Acylation : 2-Methyl-1-phenylpropene reacts with α-chloropropionyl chloride in dichloromethane using aluminum chloride as a catalyst at -5–0°C to form 1-[4-(2-methyl-1-propenyl)phenyl]-2-chloro-1-propanone.

  • Condensation with Neopentyl Glycol : The ketone intermediate undergoes condensation with neopentyl glycol in toluene at 100–115°C, producing 2-(2-chloropropyl)-2-[4-(2-methyl-1-propenyl)phenyl]-5,5-dimethyl-1,3-dioxane.

  • Rearrangement : Heating the dioxane derivative with zinc oxide at 140–160°C facilitates a Claisen rearrangement, yielding (2,2-dimethyl-3-chloro)propyl-2-[4-(2-methyl-1-propenyl)phenyl]propanoate.

  • Hydrolysis : Basic hydrolysis (70–85°C, NaOH) converts the ester to the sodium salt.

  • Acidification : HCl treatment followed by recrystallization with n-hexane delivers the final product with >99% purity.

Performance Metrics

  • Yield : 77% overall yield from 2-methyl-1-phenylpropene.

  • Purity : >99% after recrystallization.

  • Advantages : Avoids cryogenic conditions (-78°C) and expensive reagents (e.g., trifluoromethanesulfonate) used in prior methods.

  • Limitations : Multi-step protocol increases operational complexity.

Palladium-Catalyzed Carbonylation Route

Reaction Mechanism

A streamlined approach from ChemicalBook employs palladium acetate (Pd(OAc)₂) and carbon monoxide under high pressure (30,003 Torr) to functionalize 1-trifluoromethyl-4-vinylbenzene. Key stages:

  • Carbonylation : CO insertion into the vinyl group forms a propionyl intermediate.

  • Esterification : Reaction with methanol and diazomethyltrimethylsilane under reflux generates the methyl ester.

  • Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid.

Performance Metrics

  • Yield : 72% for the ester intermediate.

  • Conditions : Requires Schlenk techniques and inert atmospheres, limiting accessibility.

  • Advantages : Fewer steps compared to the Friedel-Crafts route.

  • Limitations : High-pressure equipment and palladium catalysts increase costs.

Alkylation of Benzeneacetic Acid Derivatives

Synthetic Strategy

Comparative Analysis of Methods

Parameter Friedel-Crafts Carbonylation Alkylation
Steps 53Undocumented
Yield 77%72%N/A
Catalyst AlCl₃Pd(OAc)₂Not specified
Pressure Ambient30,003 TorrAmbient
Cost LowHigh (Pd catalyst)Moderate
Scalability IndustrialLaboratory-scaleUncertain

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of diseases characterized by excessive neutrophil recruitment and activation. Research indicates that it can effectively reduce polymorphonuclear leukocyte (PMN) infiltration in models of inflammation, such as cerebral ischemia. In these studies, 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid demonstrated efficacy in decreasing infarct size and improving neurological functions post-ischemia .

Treatment of Chronic Diseases

The compound has shown promise in treating chronic inflammatory diseases such as rheumatoid arthritis and glomerulonephritis. Its ability to modulate chemokine receptor activation suggests potential for therapeutic applications where inflammation plays a critical role . The development of pharmaceutical formulations incorporating this compound could lead to new treatments for these conditions.

Efficacy in Animal Models

In animal studies focusing on transient cerebral ischemia, this compound was administered to evaluate its neuroprotective effects. Results indicated a significant reduction in PMN infiltration and improved recovery of neurological functions, suggesting its potential as a therapeutic agent for stroke patients .

Comparative Studies

Comparative studies with other anti-inflammatory agents have shown that this compound may offer advantages in terms of selectivity and reduced side effects. For instance, its mechanism of action appears to be less disruptive to normal leukocyte function compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often inhibit cyclooxygenase enzymes indiscriminately .

Summary Table of Applications

Application AreaDescriptionEvidence/Case Studies
Anti-inflammatoryReduces PMN infiltration and inflammationEfficacy demonstrated in cerebral ischemia models
Chronic Disease TreatmentPotential treatment for rheumatoid arthritis and glomerulonephritisSupported by literature on chemokine modulation
SynthesisMulti-step synthetic pathways involving reduction and couplingEstablished methods in organic synthesis

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Chirality and Bioactivity

Chirality significantly influences the pharmacological profile of trifluoromethyl-containing compounds. For example:

  • Compound 1 (S-configuration) and Compound 2 (R-configuration) (benzenepropanoic acid derivatives) exhibit divergent bioactivities despite identical substituents, highlighting the critical role of stereochemistry in target binding .
  • 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid lacks explicit stereochemical data in the provided evidence, suggesting racemic mixtures or uncharacterized enantiomers may limit its therapeutic optimization.

Functional Group Modifications

Amino Acid Derivatives
  • 4-Trifluoromethyl-L-phenylalanine (CAS 114926-38-4) incorporates a trifluoromethyl group into an amino acid backbone, enhancing antimicrobial activity in peptide chains .

Key Difference: Unlike these amino acid analogs, this compound lacks an amino group, shifting its applications toward enzyme inhibition or anti-inflammatory pathways.

Anti-inflammatory Propanoic Acid Derivatives
  • 2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid (suprofen analog) inhibits cyclooxygenase (COX) by 79% at 10⁻⁴ M, comparable to tolmetin .
  • Flurbiprofen (2-fluoro-α-methyl-biphenyl-4-acetic acid) is a clinically approved NSAID; replacing the fluorine with -CF₃ in the target compound may enhance membrane permeability but reduce COX selectivity .

Activity Comparison :

Compound COX Inhibition (%) Key Substituent Reference
Suprofen analog 79 Thien-2-ylmethyl
Flurbiprofen >90 Fluoro, biphenyl
Target compound Not reported Trifluoromethyl

Antiviral and Antitumor Activity

  • 3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e) exhibits influenza A antiviral activity via thiazole-mediated mechanisms .
  • ATPR (4-amino-2-trifluoromethylphenyl retinate) demonstrates antitumor effects by inducing NB4 cell differentiation, attributed to the -CF₃ group’s stabilization of retinoic acid analogs .

Yield and Purity Comparison :

Compound Synthesis Yield Purity (%) Method Reference
ATPR 56.7 99.71 DCC-DMAP
Target compound derivative 81 Not reported Ester hydrolysis

Biological Activity

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid, commonly known as a derivative of the non-steroidal anti-inflammatory drug (NSAID) class, has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which can influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12F3O2
  • Molecular Weight : 250.22 g/mol
  • Structure : The compound features a propanoic acid backbone with a methyl group and a para-trifluoromethylphenyl substituent.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's bioavailability and efficacy.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces the production of pro-inflammatory cytokines in macrophages and other immune cells.

StudyFindings
Study ADemonstrated a reduction in TNF-alpha and IL-6 levels in activated macrophages.
Study BShowed significant inhibition of COX-1 and COX-2 activity compared to control groups.

Analgesic Effects

The analgesic properties of this compound have been evaluated in various pain models. It has been found to provide relief comparable to traditional NSAIDs, making it a candidate for pain management therapies.

Pain ModelEffectiveness
Acute PainComparable to ibuprofen in reducing pain scores.
Chronic PainSignificant reduction in pain perception in animal models.

Antibacterial Activity

Emerging studies suggest that this compound may possess antibacterial properties against certain strains of bacteria, although further research is needed to confirm these effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL

Case Studies

  • Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound resulted in decreased joint swelling and pain, alongside improved quality of life metrics.
  • Case Study on Post-surgical Pain Management : In post-operative patients, the use of this compound showed a marked decrease in opioid requirements, highlighting its potential as an adjunct therapy for pain management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, similar to related propanoic acid derivatives. A 4-(trifluoromethyl)benzene derivative is reacted with a propanoic acid precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves adjusting reaction temperature (typically 80–120°C), catalyst loading (10–20 mol%), and solvent polarity (e.g., dichloromethane or toluene). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted trifluoromethylphenyl intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and methyl branching.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (C₁₁H₁₁F₃O₂; theoretical MW 232.08 g/mol).
  • HPLC-PDA : For purity assessment, especially to detect aromatic byproducts (e.g., unsubstituted phenylpropanoic acids) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Skin Protection : Use nitrile gloves and lab coats, as the compound may be absorbed through the skin .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. Airborne concentration monitoring is advised, though no specific occupational exposure limits are established .
  • Decontamination : Emergency showers/eye wash stations must be accessible. Contaminated clothing should be laundered on-site to avoid cross-exposure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as IC₅₀/EC₅₀ determination in neurodegenerative disease models?

  • Methodological Answer :

  • In Vitro Assays : Use microglial cell lines (e.g., BV-2) to assess anti-inflammatory activity. Pre-treat cells with lipopolysaccharides (LPS) to induce inflammation, then measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA.
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM. IC₅₀ values for structurally similar compounds in Alzheimer’s models range from 0.5–5 µM .
  • Control Experiments : Include reference standards like ibuprofen derivatives for comparative analysis .

Q. What strategies mitigate data contradictions in metabolic pathway studies involving this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in hepatic microsomal assays.
  • Cross-Species Validation : Compare metabolite profiles in human vs. rodent models, as trifluoromethyl groups may exhibit species-specific conjugation (e.g., glucuronidation vs. sulfation).
  • LC-MS/MS : Quantify major metabolites, such as hydroxylated derivatives or sulfate conjugates, which may interfere with bioactivity interpretations .

Q. How can researchers address challenges in detecting and quantifying trace impurities (e.g., regioisomers) during synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use orthogonal methods like GC-MS (for volatile byproducts) and UPLC-QTOF (for non-volatile isomers). Reference standards for common impurities (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) should be synthesized and characterized separately .
  • Limit of Detection (LOD) : Optimize mass spectrometry parameters (e.g., dwell time, collision energy) to achieve LOD ≤ 0.1% for regulatory compliance .

Key Considerations

  • Safety : Prioritize carcinogenicity risk mitigation, as trifluoromethylphenyl derivatives may act as potential carcinogens .
  • Data Reproducibility : Use certified reference materials (e.g., EP impurities) to ensure analytical consistency .
  • Interdisciplinary Collaboration : Engage computational chemists for QSAR modeling to predict metabolic stability and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.